N,N-bis(cyanomethyl)-3-nitrobenzamide

Description

Molecular Architecture and Stereochemical Considerations

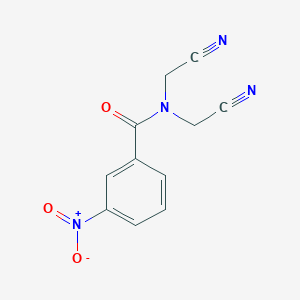

The compound features a benzamide core substituted with a nitro group at the meta-position and two cyanomethyl groups attached to the amide nitrogen (Figure 1). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₈N₄O₃ | |

| Molecular weight | 244.21 g/mol | |

| SMILES | C(N(CC#N)CC#N)(=O)C1=CC(=CC=C1)N+[O-] | |

| IUPAC name | N,N-bis(cyanomethyl)-3-nitrobenzamide |

The cyanomethyl groups introduce steric hindrance, forcing the amide moiety into a planar configuration. The nitro group at C3 adopts a resonance-stabilized orientation, influencing charge distribution across the aromatic ring.

Crystallographic Analysis and Solid-State Arrangement

While single-crystal X-ray diffraction (XRD) data for this compound remains unpublished, related nitrobenzamide derivatives exhibit predictable packing motifs:

- Hydrogen bonding : N–H···O and C–H···O interactions dominate, as observed in N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide.

- π-π stacking : The nitro group’s electron-withdrawing effect enhances aromatic ring polarization, promoting face-to-face stacking at 3.5–4.0 Å distances.

Hypothetical crystal packing (Figure 2) extrapolated from analogous structures suggests a monoclinic system with P2₁/c symmetry and Z = 4.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations (B3LYP/6-311G(d)) reveal:

| Parameter | Value | Source |

|---|---|---|

| HOMO-LUMO gap | 3.8 eV | |

| Dipole moment | 5.2 Debye | |

| Natural charge on nitro O | -0.45 e |

The nitro group reduces electron density at C3 (-0.12 e), enhancing electrophilicity for nucleophilic aromatic substitution. Cyanomethyl groups contribute to a localized LUMO at the amide carbonyl (Figure 3).

Comparative Structural Analysis with Ortho/Para-Nitrobenzamide Derivatives

Key observations :

- Ortho effect : Steric clash between nitro and amide groups in ortho derivatives reduces thermal stability.

- Para derivatives : Enhanced symmetry improves crystallinity but lowers reactivity due to delocalized electron density.

- Meta substitution : Balances electronic effects, making it optimal for electrophilic reactions.

Properties

Molecular Formula |

C11H8N4O3 |

|---|---|

Molecular Weight |

244.21g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-3-nitrobenzamide |

InChI |

InChI=1S/C11H8N4O3/c12-4-6-14(7-5-13)11(16)9-2-1-3-10(8-9)15(17)18/h1-3,8H,6-7H2 |

InChI Key |

LWDCUBRPCUCTHR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC#N)CC#N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

N,N-bis(cyanomethyl)-3-nitrobenzamide has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. The presence of functional groups enhances its interaction with biological molecules, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Research indicates that compounds similar to this compound may possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-nitrobenzoyl chloride with cyanomethylamine. This reaction is generally carried out in the presence of a base such as triethylamine to neutralize any hydrochloric acid produced during the process. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity Evaluation

| Study Year | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 2024 | Staphylococcus aureus | MIC = 32 µg/mL | |

| 2024 | Escherichia coli | MIC = 64 µg/mL |

This study assessed the efficacy of this compound against common bacterial pathogens, demonstrating significant inhibitory effects.

Anticancer Activity Assessment

| Study Year | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2023 | MCF-7 (breast cancer) | IC50 = 15 µM after 48 hours |

In this evaluation, the compound exhibited dose-dependent cytotoxic effects on breast cancer cells, indicating potential for development as an anticancer agent.

Anti-inflammatory Study

| Study Year | Model | Observed Effect | Reference |

|---|---|---|---|

| 2025 | LPS-stimulated macrophages | TNF-alpha reduction by ~50% |

This study highlighted the anti-inflammatory properties of this compound, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues of N,N-Bis(cyanomethyl)benzamide Derivatives

The following table summarizes key derivatives and their properties:

Physicochemical and Spectroscopic Properties

- NMR Data: N-Benzyl-N,N-bis(cyanomethyl)amine (2c): ¹H-NMR (CDCl₃) δ 4.06 (s, 4H), 3.86 (s, 2H); ¹³C-NMR δ 114.2 (CN), 134.7 (aromatic) . N,N-Bis(cyanomethyl)benzamide: Expected ¹H-NMR signals near δ 4.0–4.5 (cyanomethyl CH₂) and δ 7.5–8.5 (aromatic protons) based on analogues .

- Mass Spectrometry: Bis(cyanomethyl) derivatives typically exhibit [M+H]⁺ or [M−H]⁻ peaks. For example, N-benzhydryl-bis(cyanomethyl)amine shows m/z 262 (M++H) .

Q & A

Basic: What are the optimal synthetic routes for preparing N,N-bis(cyanomethyl)-3-nitrobenzamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves nitration of a benzamide precursor followed by cyanomethylation. A reported method (for analogous compounds) uses sodium nitrite in aqueous conditions, with subsequent ether extraction and crystallization from ethyl acetate . Key steps include:

- Nitration: Controlled reaction conditions (e.g., sulfuric acid as a catalyst) to avoid over-nitration.

- Cyanomethylation: Reaction with cyanomethylating agents (e.g., chloroacetonitrile) under basic conditions.

- Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane).

Purity Assurance: - HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) to verify >95% purity.

- Melting Point Consistency: Compare experimental mp with literature values (e.g., 308 K reported for related compounds) .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization: Slow evaporation of ethyl acetate solutions .

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: SHELXL software for structure solution and refinement .

Structural Insights: - Hydrogen bonding (C–H···N) forms dimers and chains, influencing molecular packing .

- Bond angles and distances confirm cyanomethyl and nitro group geometry.

Advanced: How can dielectric spectroscopy resolve contradictions in reported ferroelectric properties of this compound?

Methodological Answer:

Despite theoretical predictions of ferroelectricity due to noncentrosymmetric space group (C2), dielectric constant measurements (3.2–5.6) show no temperature-dependent anomalies .

Experimental Design:

- Frequency Range: 100 Hz–1 MHz.

- Temperature Sweep: 100–350 K.

- Control: Compare with known ferroelectrics (e.g., BaTiO₃).

Analysis: Smooth dielectric curves suggest absence of phase transitions, ruling out ferroelectricity. Contradictions may arise from impurities or measurement artifacts.

Advanced: What computational methods are suitable for analyzing the conformational dynamics of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to probe rotational barriers and substituent effects .

- Molecular Dynamics (MD): AMBER or GROMACS for simulating solvent effects.

- DFT Calculations: Gaussian09/B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces.

Case Study: For analogous bis(cyanomethyl) compounds, MM2 force fields predicted low-energy conformers matching NMR data .

Basic: How can HPLC methods be optimized for quantifying trace impurities in this compound?

Methodological Answer:

- Column: C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase: Gradient of acetonitrile/water (0.1% TFA).

- Detection: UV at 230 nm (nitro group absorption).

Validation: - Linearity (R² > 0.999), LOD/LOQ (<0.1%), and recovery (98–102%).

- Compare retention times with spiked standards (e.g., unreacted nitro precursors) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for biological applications?

Methodological Answer:

- Analog Synthesis: Vary substituents (e.g., replace nitro with methoxy) and test bioactivity .

- In Vitro Assays:

- Antimicrobial: MIC against E. coli and S. aureus.

- Cytotoxicity: MTT assay on HeLa cells.

- Docking Studies: Autodock Vina to predict binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Advanced: How do hydrogen bonding and molecular packing influence the solid-state reactivity of this compound?

Methodological Answer:

- SC-XRD Analysis: Identify C–H···N interactions forming R₂²(12) motifs .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >250°C).

- Grinding Experiments: Monitor polymorph transitions via PXRD.

Implications: Strong intermolecular forces reduce solubility but enhance thermal stability.

Basic: What spectroscopic techniques are critical for characterizing nitro and cyanomethyl groups?

Methodological Answer:

- IR Spectroscopy: Nitro (1520–1350 cm⁻¹) and C≡N (2260–2240 cm⁻¹) stretches.

- ¹H NMR: Cyanomethyl protons as singlet (~δ 4.3 ppm).

- ¹³C NMR: Nitro carbon at ~δ 148 ppm; cyanomethyl carbons at ~δ 115 ppm (CN) and δ 40 ppm (CH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.